4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide
Description
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a sulfonyl-linked 1-methylimidazole at the 4-position and an N-phenylcarboxamide group at the 1-position. This structure combines pharmacologically relevant motifs:
- Piperidine: A six-membered nitrogen-containing ring commonly found in bioactive molecules, contributing to conformational flexibility and receptor binding.
- 1-Methylimidazole sulfonyl group: Imidazole derivatives are known for diverse biological activities, and sulfonyl groups often enhance metabolic stability or act as hydrogen bond acceptors.
- N-Phenylcarboxamide: Aromatic carboxamides are prevalent in drug design due to their ability to engage in π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19-12-9-17-16(19)24(22,23)14-7-10-20(11-8-14)15(21)18-13-5-3-2-4-6-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRRNNYVBQWZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an activated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide is C16H20N4O2S. Its structure features a piperidine ring, an imidazole moiety, and a sulfonamide group, which contribute to its biological activity.
Physical Properties
- Molecular Weight : 336.42 g/mol
- Melting Point : Not specified in available literature
- Solubility : Soluble in organic solvents; limited data on aqueous solubility
Anticancer Activity
Recent studies have indicated that compounds containing piperidine and imidazole structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown improved cytotoxicity against various cancer cell lines when compared to standard chemotherapeutics like bleomycin . The sulfonamide group present in the compound may enhance its interaction with biological targets involved in tumor growth.
Neurological Disorders
The compound's potential for treating neurological disorders has been explored, particularly regarding its effects on cholinesterase inhibition. Piperidine derivatives have demonstrated promise in Alzheimer’s disease models by inhibiting key enzymes associated with neurodegeneration . The presence of the sulfonamide group may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of sulfonamide-containing compounds against various bacterial strains. For example, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating superior activity compared to traditional antibiotics . This suggests potential applications in developing new antimicrobial agents.
Pharmacokinetics and Drug Development
The compound has been investigated for its pharmacokinetic properties, particularly its ability to inhibit cytochrome P450 enzymes (CYP3A4). This inhibition is crucial for improving the bioavailability of co-administered therapeutic agents . Understanding these interactions can lead to better drug formulations and treatment regimens.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of similar piperidine derivatives, researchers found that modifications to the imidazole structure enhanced cytotoxic effects against hypopharyngeal tumor cells. The study employed a three-component reaction strategy that resulted in compounds with improved binding affinity to cancer cell receptors .
Case Study 2: Neurological Applications
A series of experiments focused on piperidine derivatives indicated that those with sulfonamide groups exhibited dual action by inhibiting cholinesterase and preventing amyloid-beta aggregation, which are critical processes in Alzheimer's disease pathology . This multi-target approach could lead to more effective treatments for neurodegenerative diseases.
Case Study 3: Antimicrobial Activity
A comparative analysis of various sulfonamide analogs revealed that modifications similar to those found in this compound significantly increased antibacterial potency against resistant strains of bacteria. MIC values were notably lower than those observed for conventional treatments .
Mechanism of Action
The mechanism of action of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide and related compounds from the evidence:
Key Structural and Functional Insights :
Core Heterocycle Differences: The main compound uses a piperidine core, whereas ’s analog employs a bipyridine scaffold.
Substituent Impact :
- Sulfonyl vs. Amine/Carboxylate : The sulfonyl group in the main compound may confer greater metabolic stability compared to the amine in 37 or the carboxylate in 38 . Sulfonyl groups are also associated with improved solubility and target affinity in kinase inhibitors .
- Fluorobenzyl vs. Phenylcarboxamide : The 4-fluorobenzyl group in 38 enhances lipophilicity and bioavailability, while the N-phenylcarboxamide in the main compound could optimize hydrogen-bonding interactions with aromatic residues in receptors .
Synthetic Routes :
- The SNAr reaction used for ’s compound is a robust method for assembling imidazole-bipyridine systems but requires activated leaving groups (e.g., chloro substituents) . In contrast, 37 and 38 rely on HBr-mediated cleavage and nucleophilic substitution, which are scalable but may require stringent pH control .
Biological Activities: Fluorescent Properties: ’s bipyridine-imidazole hybrid exhibits fluorescence, suggesting utility in bioimaging or sensor development . The main compound’s sulfonyl group could similarly target sulfotransferases or proteases .
Biological Activity
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in pharmacology, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a phenyl group and a sulfonamide moiety linked to a methyl-imidazole. This structural configuration is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial agent, enzyme inhibitor, and anticancer drug.
Antibacterial Activity
Research indicates that compounds with similar piperidine structures exhibit moderate to strong antibacterial properties. For instance, studies have shown that derivatives of piperidine can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 12 µM |
| Compound B | Bacillus subtilis | 8 µM |
| Compound C | Staphylococcus aureus | 15 µM |
Enzyme Inhibition
The sulfonamide group in the compound is known for its enzyme inhibitory properties. Specifically, it has shown significant activity against acetylcholinesterase (AChE) and urease. For example, certain derivatives have demonstrated IC50 values below 5 µM against AChE, indicating potent inhibitory effects .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 3.5 |
| Compound E | Urease | 4.2 |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds:
- Anticancer Potential : A study explored the cytotoxic effects of piperidine derivatives against various cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM against HepG2 liver cancer cells .
- Cytotoxicity Assessment : In another study assessing the cytotoxicity of related imidazole-containing compounds, it was found that some derivatives showed promising selectivity indices (SI), suggesting lower toxicity to normal cells compared to their effectiveness against cancer cells .
- Mechanistic Studies : Docking studies have elucidated how these compounds interact with biological targets at the molecular level. For example, interactions with amino acid residues in target enzymes have been characterized, providing insights into their mechanisms of action .
Q & A
Basic: What are the critical synthetic steps for preparing 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenylpiperidine-1-carboxamide?
Answer:
The synthesis involves three key stages:
Imidazole Ring Formation : Condensation of 1-methylimidazole-2-thiol with a sulfonyl chloride derivative under anhydrous conditions, often using DMF as a solvent and triethylamine as a base to facilitate sulfonylation .
Piperidine Carboxamide Coupling : Reaction of the sulfonylated imidazole intermediate with N-phenylpiperidine-1-carboxamide via nucleophilic substitution. Catalysts like EDCI/HOBt may enhance coupling efficiency .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%), monitored by HPLC .
Advanced: How can reaction conditions be optimized for sulfonylation to minimize byproducts?
Answer:
Optimization strategies include:
- Solvent Selection : Anhydrous DMF or dichloromethane reduces hydrolysis of sulfonyl chloride intermediates.
- Temperature Control : Slow addition of sulfonyl chloride at 0–5°C suppresses exothermic side reactions.
- Catalyst Use : Triethylamine (2.5 eq.) as a base ensures complete deprotonation of the imidazole thiol group .
- Real-Time Monitoring : TLC (Rf = 0.3 in 3:7 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) identifies intermediates .
Basic: What analytical techniques validate the compound’s structural integrity?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS (m/z 354.44 [M+H]⁺) matches the molecular formula C₁₄H₁₈N₄O₃S₂ .
- X-Ray Crystallography : Resolves bond angles (e.g., S–N–C 115°) and crystal packing .
Advanced: How do computational models predict target binding modes for this compound?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The imidazole-sulfonyl group shows hydrogen bonding with catalytic lysine residues (binding energy ≤ −8.5 kcal/mol) .
- DFT Calculations : B3LYP/6-31G(d) level analysis predicts electron density at the sulfonyl oxygen, correlating with nucleophilic attack susceptibility .
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .
Advanced: How to resolve contradictions in reported biological activity (e.g., variable IC₅₀ values)?
Answer:
- Assay Standardization :
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, IC₅₀ discrepancies in bacterial growth inhibition may arise from differences in MIC testing (broth microdilution vs. agar diffusion) .
- Dose-Response Curves : Repeat experiments with 8-point dilution series (0.1–100 μM) to improve accuracy .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at −20°C in airtight vials under argon to prevent oxidation of the sulfonyl group.
- Long-Term : Lyophilize and store at −80°C with desiccants (silica gel). Confirm stability via HPLC every 6 months .
Advanced: How to design SAR studies for optimizing antimicrobial activity?
Answer:
- Core Modifications :
- Replace the phenyl group with fluorophenyl (logP reduction) to enhance membrane permeability .
- Substitute the piperidine with morpholine to test hydrogen bonding capacity .
- Functional Group Additions : Introduce a trifluoromethyl group at the imidazole 4-position to assess steric effects on target binding .
- In Silico Screening : Use ChemAxon or MOE to prioritize derivatives with predicted lower toxicity (LD₅₀ ≥ 500 mg/kg) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 μM compound concentration .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assay on NIH/3T3 cells (IC₅₀ > 50 μM indicates selectivity) .
Advanced: How to address low solubility in aqueous buffers during biological assays?
Answer:
- Co-Solvent Systems : Use 5% DMSO/PBS (v/v) with sonication (30 sec, 40 kHz) to disperse aggregates .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (10% w/w loading) via emulsion-solvent evaporation .
- Structural Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor sulfonylation completion (disappearance of S–H stretch at 2550 cm⁻¹) .
- Design of Experiments (DoE) : Use Minitab to optimize variables (e.g., reaction time, catalyst ratio) via factorial design .
- Quality Control : Enforce strict specifications (e.g., HPLC purity ≥98%, residual solvent ≤0.1%) for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
